2-chloro-4-[methyl(methylsulfonyl)amino]-N-(propan-2-yl)benzamide
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Overview
Description
2-Chloro-4-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzamide is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. Its structure comprises a benzamide core substituted with a chloro group, a methylmethanesulfonamido group, and an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amine.
Chlorination: The amine is chlorinated to introduce the chloro substituent.
Sulfonamidation: The amine is then reacted with methylmethanesulfonyl chloride to form the sulfonamide group.
Amidation: Finally, the isopropyl group is introduced through an amidation reaction with isopropylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the reaction sequence.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the functional groups attached to the benzene ring.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
2-Chloro-4-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes or receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-chloro-4-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(N-methylsulfonamido)benzamide
- 4-(N-Methylmethanesulfonamido)-N-(propan-2-yl)benzamide
- 2-Chloro-N-(propan-2-yl)benzamide
Uniqueness
2-Chloro-4-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzamide is unique due to the specific combination of functional groups attached to the benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H17ClN2O3S |
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Molecular Weight |
304.79 g/mol |
IUPAC Name |
2-chloro-4-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C12H17ClN2O3S/c1-8(2)14-12(16)10-6-5-9(7-11(10)13)15(3)19(4,17)18/h5-8H,1-4H3,(H,14,16) |
InChI Key |
WJKMOPRIRSBLIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=C(C=C1)N(C)S(=O)(=O)C)Cl |
Origin of Product |
United States |
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